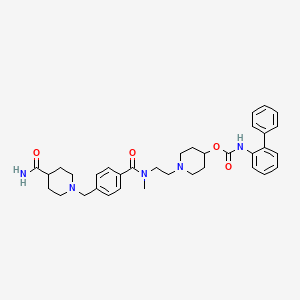
リシノール酸
概要
説明
リシノール酸は、正式には12-ヒドロキシ-9-シス-オクタデセン酸として知られており、不飽和ω-9脂肪酸とヒドロキシ酸の両方である脂肪酸です。これは、ヒマシ油(Ricinus communis L.、トウダイグサ科)から得られる種子油の主要成分であり、リシンも生産します。 リシノール酸は、ヒマシ油中の脂肪酸の約90%を占めています .
科学的研究の応用
Ricinoleic acid has a wide range of applications in various fields:
作用機序
リシノール酸は、主に特定の分子標的との相互作用を通じてその効果を発揮します。 腸管粘膜から吸収され、腸や子宮の筋肉細胞のEP3受容体を活性化し、腸の活動と陣痛を促進します . さらに、カンナビノイド受容体1および2、およびTRPV1とも相互作用します .
類似化合物:
レスケロール酸: リシノール酸に似ていますが、カルボキシル基と二重結合の間に追加の-CH2-CH2-基があります.
リシノレイド酸: リシノール酸のトランス異性体です.
ポリグリセロールポリリシノレート: リシノール酸側鎖を持つグリセロールのポリマーであり、チョコレートの乳化剤として使用されます.
ユニークさ: リシノール酸は、ヒマシ油中の含有量が高く、ヒドロキシル基が存在するためユニークです。これは、さまざまな化学反応のための官能基を提供します。 これは、リシノール酸を産業用途で非常に用途が広く、価値のあるものにしてくれます .
将来の方向性
Microbial conversion is a cleaner and greener approach to ricinoleic acid production from castor oil . These processes should be further optimized for a better yield of the product . The yield of the ricinoleic acid in batch culture was 21.67 g/kg of total oil. The yield of ricinoleic acid in fed-batch culture in the absence of an external air supply was 46.77 g/kg of total oil .
生化学分析
Biochemical Properties
Ricinoleic acid plays a significant role in various biochemical reactions. It is synthesized through the hydroxylation of oleic acid by the enzyme oleate 12-hydroxylase. This enzyme, encoded by the FAH12 gene, catalyzes the addition of a hydroxyl group to the twelfth carbon of oleic acid, resulting in the formation of ricinoleic acid . Ricinoleic acid interacts with several biomolecules, including enzymes and proteins involved in lipid metabolism. For instance, it is incorporated into triacylglycerols (TAGs) and phospholipids, influencing the physical properties of cell membranes and lipid droplets .
Cellular Effects
Ricinoleic acid exerts various effects on different cell types and cellular processes. It has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. In particular, ricinoleic acid can activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism, inflammation, and cell differentiation . Additionally, ricinoleic acid has been reported to influence the production of inflammatory mediators, such as prostaglandins and leukotrienes, by modulating the activity of cyclooxygenase and lipoxygenase enzymes .
Molecular Mechanism
The molecular mechanism of ricinoleic acid involves its interaction with various biomolecules and enzymes. Ricinoleic acid can bind to and activate PPARs, leading to changes in gene expression that affect lipid metabolism and inflammatory responses . Furthermore, ricinoleic acid can inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid synthesis . This inhibition results in decreased fatty acid production and altered cellular lipid composition.
Metabolic Pathways
Ricinoleic acid is involved in several metabolic pathways, including lipid metabolism and energy production. It is metabolized by enzymes such as acyl-CoA synthetase, which converts ricinoleic acid into ricinoleoyl-CoA. This activated form of ricinoleic acid can then participate in the synthesis of TAGs and phospholipids, influencing cellular lipid composition and energy storage . Additionally, ricinoleic acid can be further metabolized to produce various bioactive molecules, such as hydroxy fatty acids and dicarboxylic acids.
Subcellular Localization
Ricinoleic acid is localized in various subcellular compartments, including the endoplasmic reticulum, lipid droplets, and cell membranes. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the incorporation of ricinoleic acid into TAGs occurs in the endoplasmic reticulum, where it is synthesized and assembled into lipid droplets . The presence of ricinoleic acid in cell membranes can also affect membrane fluidity and permeability, influencing cellular processes such as signal transduction and nutrient transport.
準備方法
合成経路と反応条件: リシノール酸は、トウィッチャー法やコゲート・エメリ法、アルカリ触媒、リシノール酸メチルとのトランスエステル化、リパーゼ触媒加水分解など、さまざまな方法で合成できます。 中でも、リポザイムTL IM酵素を用いた加水分解が最も効果的とされており、約96.2%の変換率を達成しています .
工業生産方法: リシノール酸の工業生産は、主に加水分解されたヒマシ油のけん化または分別蒸留によって行われます。 このプロセスは、ヒマシの種子からヒマシ油を抽出し、その後加水分解してリシノール酸を生成することから始まります .
化学反応の分析
反応の種類: リシノール酸は、酸化、還元、置換など、さまざまな化学反応を起こします。注目すべき反応の1つは、塩基誘起開裂であり、これは最初に第二アルコールを脱水素化してケトンを形成することから始まります。 生成したα,β-不飽和ケトンは、レトロアルドール反応を起こし、炭素-炭素結合が切断されます .
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化アルミニウムリチウムなどの還元剤を使用できます。
置換: 一般的な試薬には、ハロゲンや求核剤があり、塩基性または酸性条件下で使用されます。
主要な生成物:
セバシン酸: リシノール酸の開裂により生成され、副生成物として2-オクタノールが得られます.
ウンデシレン酸: リシノール酸の熱分解により生成されます.
4. 科学研究への応用
リシノール酸は、さまざまな分野で幅広い用途を持っています。
類似化合物との比較
Lesquerolic acid: Similar to ricinoleic acid but with an additional -CH2-CH2- group between the carboxyl group and the double bond.
Ricinelaidic acid: The trans isomer of ricinoleic acid.
Polyglycerol polyricinoleate: A polymer of glycerol with ricinoleic acid side chains, used as an emulsifier in chocolate.
Uniqueness: Ricinoleic acid is unique due to its high content in castor oil and its hydroxyl group, which provides a functional site for various chemical reactions. This makes it highly versatile and valuable in industrial applications .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Ricinoleic acid can be achieved through the hydrolysis of castor oil, which is a triglyceride composed of Ricinoleic acid. The hydrolysis process can be carried out using sodium hydroxide as a catalyst to break the ester bonds in the triglyceride, resulting in the release of Ricinoleic acid.", "Starting Materials": [ "Castor oil", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Add castor oil to a round bottom flask", "Step 2: Add sodium hydroxide to the flask and mix well", "Step 3: Add water to the flask and mix well", "Step 4: Heat the mixture under reflux for several hours", "Step 5: Allow the mixture to cool to room temperature", "Step 6: Extract the Ricinoleic acid using a suitable solvent", "Step 7: Purify the Ricinoleic acid using column chromatography or recrystallization" ] } | |
CAS番号 |
141-22-0 |
分子式 |
C18H34O3 |
分子量 |
298.5 g/mol |
IUPAC名 |
(Z)-12-hydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9- |
InChIキー |
WBHHMMIMDMUBKC-XFXZXTDPSA-N |
異性体SMILES |
CCCCCCC(C/C=C\CCCCCCCC(=O)O)O |
SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)O |
正規SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)O |
外観 |
Solid powder |
沸点 |
245 °C at 10 mm Hg |
Color/Form |
Colorless to yellow viscous liquid |
密度 |
0.940 at 27.4 °C/4 °C |
melting_point |
5.5 °C |
| 141-22-0 61789-44-4 10378-04-8 |
|
物理的記述 |
Liquid |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
27925-02-6 |
賞味期限 |
>2 years if stored properly |
溶解性 |
3.46 mg/mL at 25 °C |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
12-D-hydroxy-9-trans-octadecenoic acid 12-hydroxy-9-octadecenic acid 12-hydroxy-9-octadecenoic acid 12-hydroxyoctadec-cis-9-enoic acid 9-octadecenoic acid, 12-hydroxy-, (9E,12R)- ricinelaidic acid ricinoleic acid ricinoleic acid, (R-(E))-isome |
蒸気圧 |
Vapor pressure: 10 mm Hg at 226 °C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


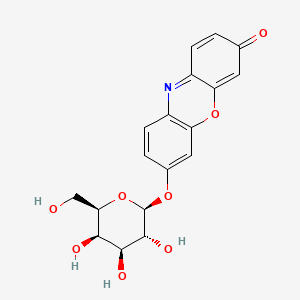

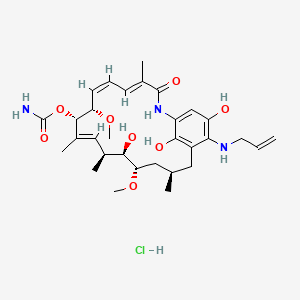
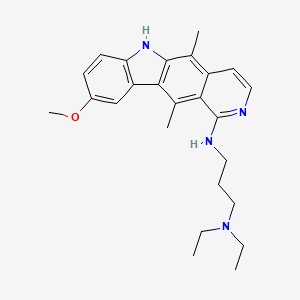
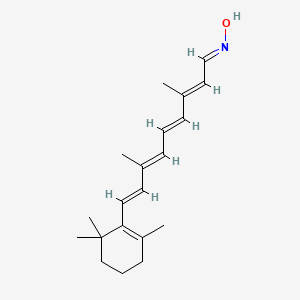

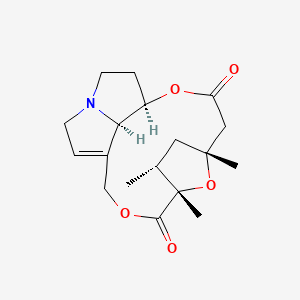
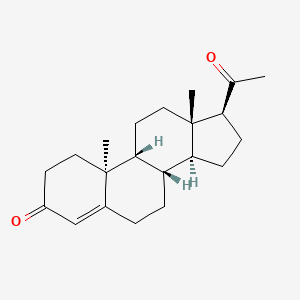




![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-[(S)-methylsulfinyl]-2-phenylbutanoate](/img/structure/B1680566.png)
